1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
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Overview
Description
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is a chemical compound belonging to the class of indazoles Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzylamine with isopropylamine, followed by reduction and cyclization steps. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Propan-2-yl)-1H-indazole: Lacks the tetrahydro modification, leading to different chemical and biological properties.
4,5,6,7-Tetrahydro-1H-indazole: Similar core structure but without the isopropyl group, affecting its reactivity and applications.
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazole: A related compound with a pyrazole ring instead of an indazole ring.
Uniqueness: 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is unique due to its specific structural features, including the isopropyl group and the tetrahydro modification
Properties
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHNEDNGQLMOER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCC(C2)N)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334203-56-3 |
Source
|
Record name | 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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